molecular formula C11H18ClNO4 B11774592 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B11774592
M. Wt: 263.72 g/mol
InChI Key: IOXVFTNRLUWTFN-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a bicyclo[2.1.1]hexane core, a rigid bicyclic scaffold, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid moiety at position 1, stabilized as a hydrochloride salt.

Properties

Molecular Formula

C11H18ClNO4

Molecular Weight

263.72 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H17NO4.ClH/c1-10(2,3)16-9(15)12-6-7-4-11(12,5-7)8(13)14;/h7H,4-6H2,1-3H3,(H,13,14);1H

InChI Key

IOXVFTNRLUWTFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Intramolecular Displacement of Alkyl Chlorides

A scalable method involves reacting a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic amine. For example, 2-azabicyclo[2.1.1]hexane hydrochloride is prepared in 76% yield via this route. The reaction proceeds under mild conditions (CH₃CN, 20°C, 16 hours) with N-ethyl-N,N-diisopropylamine as a base.

Photochemical Cyclization

Photochemical [2+2] cycloaddition of N-Boc-N-allyl-N-vinyl amides generates the bicyclo[2.1.1]hexane skeleton. Yields exceed 80% when using blue LED irradiation and catalytic iridium complexes. This method is favored for its regioselectivity and scalability.

Introduction of the Boc Protecting Group

The amine group is protected using di-tert-butyl dicarbonate under basic conditions. For instance, treating 2-azabicyclo[2.1.1]hexane hydrochloride with NaOH and Boc₂O in 1,4-dioxane at 20°C yields the Boc-protected intermediate in 76% purity.

Carboxylic Acid Functionalization

Oxidation of Hydroxymethyl Groups

The hydroxymethyl substituent at C5 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This step achieves 70–85% yields without prior deprotection of the TBDMS group. For example:

C5-CH2OHJones reagentC5-COOH\text{C}5\text{-CH}2\text{OH} \xrightarrow{\text{Jones reagent}} \text{C}_5\text{-COOH}

Direct Carboxylation

Deprotonation at C1 with sec-butyllithium followed by quenching with CO₂ introduces the carboxylic acid. Subsequent esterification with TMSCHN₂ affords methyl esters, which are hydrolyzed to the acid.

Hydrochloride Salt Formation

The final product is isolated as the hydrochloride salt by treating the free base with HCl in diethyl ether or dichloromethane. Yields exceed 90% after recrystallization.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Intramolecular CyclizationAlkyl chloride displacement → Boc protection → Oxidation32–76%Scalable (>100 g)Requires hazardous alkyl chlorides
Photochemical[2+2] Cycloaddition → Boc protection → Jones oxidation70–89%High regioselectivitySpecialized equipment needed
Electrophilic QuenchingC1 deprotonation → CO₂ quenching → Ester hydrolysis83%Flexible functionalizationLow yields in multi-step sequences

Critical Reaction Parameters

  • Temperature : Photochemical steps require ambient or low temperatures (0–25°C).

  • Catalysts : Iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) enhance cyclization efficiency.

  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) is standard for intermediates.

Industrial-Scale Considerations

A multigram synthesis (195 g) was achieved via batchwise intramolecular displacement, emphasizing cost-effective reagent selection (e.g., Na₂SO₄ for drying). Process optimization reduced side products like dimeric ketones.

Recent Advances

  • Flow Chemistry : Continuous photochemical reactors improve throughput for bicyclo[2.1.1]hexane modules.

  • Enantioselective Routes : Chiral auxiliaries (e.g., (S)-α-methylbenzylamine) enable asymmetric synthesis of bicyclic amino acids .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve the use of inert gases, low temperatures, and specific solvents to ensure the stability of the intermediate products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of β-amino acids, which are crucial for the development of peptide-based drugs. The bicyclic structure allows for versatile modifications that can lead to novel pharmacologically active compounds.

Pharmacological Studies

Research indicates that 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exhibits biological activity relevant to drug development:

  • Pain Modulation : Interaction studies suggest that this compound can influence pain pathways by interacting with TRPA1 receptors, which are implicated in pain perception and inflammation .
  • Antimicrobial Properties : Compounds derived from this structure have shown promise in exhibiting antimicrobial effects, making them candidates for further pharmacological exploration .

The compound’s structural features allow it to interact with specific biological pathways:

  • It has been investigated for its potential role as a precursor to compounds that can modulate neurotransmitter systems, contributing to its therapeutic potential in treating neurological disorders .

Case Studies

Several studies have highlighted the applications of this compound:

Study TitleFindings
Investigating the Role of Bicyclic Compounds in Pain Management This study demonstrated that derivatives of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane can effectively modulate pain perception through receptor interactions .
Synthesis and Biological Evaluation of β-Amino Acid Derivatives Researchers synthesized various β-amino acids using this bicyclic compound as an intermediate, revealing promising antimicrobial activity .
Pharmacokinetic Profiling of Novel Pain Modulators This study assessed the pharmacokinetics of compounds derived from 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane, emphasizing their potential as lead compounds in drug development .

Comparative Analysis with Related Compounds

The structural uniqueness of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be compared with other bicyclic compounds:

Compound NameStructure TypeUnique Features
2-Azabicyclo[2.2.1]heptaneBicyclicDifferent ring size; varied reactivity potential
5-Carboxy-2-azabicyclo[2.1.1]hexaneBicyclicContains additional carboxylic acid functionality
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexaneBicyclicEnhanced stability due to silyl protection

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure of the compound allows it to interact with enzymes and proteins in a unique manner, often resulting in the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers within the Bicyclo[2.1.1]hexane System

(a) 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic Acid
  • CAS : 220598-45-8 .
  • Molecular Formula: C₁₁H₁₇NO₄.
  • Key Difference : Carboxylic acid group at position 4 instead of position 1.
  • Significance : Altered spatial orientation impacts binding affinity in drug-target interactions.
(b) 2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid
  • CAS : 1824278-88-7 .
  • Key Difference : Fluorine substitution at position 4 enhances metabolic stability and lipophilicity .

Variants with Different Bicyclic Systems

(a) 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic Acid
  • CAS : 1251004-54-2 .
  • Bicyclo System: [3.1.0]hexane (norbornane analog).
  • Impact : Increased ring strain alters reactivity and solubility compared to [2.1.1] systems .
(b) tert-Butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate
  • CAS : 1239421-67-0 .
  • Bicyclo System : [4.1.0]heptane (larger ring).
  • Application : Used in synthesizing macrocyclic compounds due to expanded ring size .

Functional Group Modifications

(a) 4-((tert-Butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid
  • CAS : N/A (referenced in synthesis pipelines) .
  • Key Difference: Amino group at position 4 instead of a nitrogen in the bicyclic core.
  • Use : Versatile intermediate for introducing polar functional groups .
(b) 2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
  • CAS : 463961-63-9 .
  • Key Difference : Propyl substitution on nitrogen modulates steric bulk and pharmacokinetics .

Comparative Data Table

Compound Name Bicyclo System Substituent Position CAS Number Molecular Formula Molecular Weight Key Application
Target Compound: 2-(tert-Boc)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid HCl [2.1.1]hexane 1-COOH, Boc at N 116129-07-8 C₁₁H₁₈ClNO₄ 275.72 Peptide mimetics
2-(tert-Boc)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid [2.1.1]hexane 4-COOH, Boc at N 220598-45-8 C₁₁H₁₇NO₄ 227.3 Drug discovery
2-(tert-Boc)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid [3.1.0]hexane 5-COOH, Boc at N 1251004-54-2 C₁₁H₁₇NO₄ 227.3 Conformational studies
tert-Butyl 2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0]heptane Boc at N 1239421-67-0 C₁₂H₂₁NO₂ 211.3 Macrocycle synthesis

Q & A

Q. What are the critical safety protocols for handling 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride in laboratory settings?

  • Answer : The compound requires stringent safety measures due to its classification under acute toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) . Researchers must:
    • Use P95/P1 respirators for particle filtration and OV/AG/P99 or ABEK-P2 filters for aerosol exposure .
    • Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact .
    • Store at 2–8°C in a dry environment to maintain stability and prevent decomposition .
    • Implement local exhaust ventilation to minimize dust/aerosol formation during weighing or synthesis .

Q. How can researchers optimize the Boc-protection step during synthesis of bicyclic azabicyclo compounds?

  • Answer : A validated method involves reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/H2O solvent system under basic conditions (Na2CO3). Key parameters:
    • Maintain a 1:1 molar ratio of the azabicyclo precursor to Boc-anhydride for >90% yield .
    • Purify via silica gel chromatography with 20% EtOAc in heptane to isolate the Boc-protected product .
    • Monitor reaction completion by TLC or LC-MS to avoid over- or under-protection, which may lead to side products.

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Answer :
    • 1H/13C NMR : Confirm bicyclic scaffold integrity and Boc-group presence (e.g., tert-butyl signals at δ 1.4 ppm in 1H NMR) .
    • HPLC-MS : Detect trace impurities (e.g., deprotected amines or hydrolyzed byproducts) with a C18 column and acetonitrile/water gradient .
    • FT-IR : Verify carboxylic acid (1700–1750 cm⁻¹) and urethane (1680–1720 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the rigid bicyclo[2.1.1]hexane scaffold influence peptide conformation in drug design applications?

  • Answer : The 2-azabicyclo[2.1.1]hexane core imposes conformational constraints , reducing peptide backbone flexibility and preventing aggregation. This is critical for:
    • Enhancing target binding specificity in protease inhibitors by locking side chains in bioactive conformations .
    • Improving metabolic stability by limiting enzymatic cleavage sites .
    • Comparative studies show bicyclo[2.1.1] systems outperform linear analogs in resisting pH-dependent denaturation (e.g., at gastric pH 1–3) .

Q. What are the mechanistic pathways for decomposition under thermal or acidic conditions?

  • Answer :
    • Thermal degradation : At >80°C, the Boc group undergoes retro-ene elimination , releasing CO2 and isobutylene, leaving a reactive secondary amine .
    • Acidic hydrolysis : In HCl (pH < 2), the bicyclic scaffold’s carboxylic acid moiety may decarboxylate, forming a zwitterionic intermediate that destabilizes the ring .
    • Mitigation : Stabilize the compound by buffering reaction media to pH 6–8 and avoiding prolonged heating .

Q. How can researchers resolve contradictions in reported toxicity data for azabicyclo derivatives?

  • Answer : Discrepancies arise from:
    • Impurity profiles : Residual solvents (e.g., THF) or unreacted intermediates (e.g., aziridines) may skew acute toxicity assays .
    • Assay variability : Use OECD Guideline 423 (acute oral toxicity) with pure batches (>99% HPLC purity) to standardize results .
    • Species-specific responses : Cross-validate in vitro (e.g., HepG2 cells) and in vivo (rodent) models to clarify human relevance .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular Weight227.26 g/mol (Boc derivative)
Storage Conditions2–8°C, dry
SolubilityDMSO, THF, sparingly in H2O
Stability in Aqueous MediaStable at pH 6–8; hydrolyzes at pH < 2

Q. Table 2. Hazard Mitigation Strategies

Hazard TypeMitigation ActionPPE/Engineering Controls
Skin ContactImmediate washing with soap/waterNitrile gloves, face shield
InhalationMove to fresh air; use P95 respiratorsFume hood, local exhaust
Thermal DecompositionAvoid heating >80°C; monitor with DSC/TGAExplosion-proof equipment

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